Cas no 1314898-03-7 (2-(hydrazinylmethyl)benzene-1,3,5-triol)

2-(hydrazinylmethyl)benzene-1,3,5-triol 化学的及び物理的性質
名前と識別子
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- 2-(hydrazinylmethyl)benzene-1,3,5-triol
- 1,3,5-Benzenetriol, 2-(hydrazinylmethyl)-
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- インチ: 1S/C7H10N2O3/c8-9-3-5-6(11)1-4(10)2-7(5)12/h1-2,9-12H,3,8H2
- InChIKey: ROQIHOFNWLUQFB-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC(O)=CC(O)=C1CNN
じっけんとくせい
- 密度みつど: 1.498±0.06 g/cm3(Predicted)
- ふってん: 477.5±24.0 °C(Predicted)
- 酸性度係数(pKa): 9.12±0.40(Predicted)
2-(hydrazinylmethyl)benzene-1,3,5-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856419-10.0g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1856419-0.05g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 0.05g |
$744.0 | 2023-09-18 | ||
Enamine | EN300-1856419-0.1g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 0.1g |
$779.0 | 2023-09-18 | ||
Enamine | EN300-1856419-2.5g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 2.5g |
$1735.0 | 2023-09-18 | ||
Enamine | EN300-1856419-5g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 5g |
$2566.0 | 2023-09-18 | ||
Enamine | EN300-1856419-0.5g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 0.5g |
$849.0 | 2023-09-18 | ||
Enamine | EN300-1856419-1.0g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 1g |
$884.0 | 2023-05-23 | ||
Enamine | EN300-1856419-0.25g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 0.25g |
$814.0 | 2023-09-18 | ||
Enamine | EN300-1856419-5.0g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 5g |
$2566.0 | 2023-05-23 | ||
Enamine | EN300-1856419-1g |
2-(hydrazinylmethyl)benzene-1,3,5-triol |
1314898-03-7 | 1g |
$884.0 | 2023-09-18 |
2-(hydrazinylmethyl)benzene-1,3,5-triol 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
2-(hydrazinylmethyl)benzene-1,3,5-triolに関する追加情報
2-(Hydrazinylmethyl)benzene-1,3,5-triol: A Comprehensive Overview
2-(Hydrazinylmethyl)benzene-1,3,5-triol, identified by the CAS number 1314898-03-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a hydrazine group attached to a benzene ring that is further substituted with three hydroxyl groups at the 1, 3, and 5 positions. The presence of these functional groups imparts the molecule with versatile chemical properties, making it a valuable substrate for various synthetic and biological studies.
The synthesis of 2-(Hydrazinylmethyl)benzene-1,3,5-triol involves a multi-step process that typically begins with the preparation of the benzene triol derivative. This is followed by the introduction of the hydrazine group through a nucleophilic substitution or coupling reaction. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production. These developments have been documented in several high-impact journals, highlighting the compound's potential for large-scale manufacturing.
One of the most promising applications of 2-(Hydrazinylmethyl)benzene-1,3,5-triol lies in its use as an intermediate in drug discovery. The molecule's ability to form hydrogen bonds and its rigid aromatic framework make it an ideal candidate for designing bioactive compounds. For instance, researchers have explored its role in developing anti-inflammatory agents and antioxidants. A study published in the Nature Communications journal demonstrated that derivatives of this compound exhibit potent radical scavenging activity, which could be harnessed for treating oxidative stress-related diseases.
In addition to its pharmacological applications, 2-(Hydrazinylmethyl)benzene-1,3,5-triol has found utility in materials science. Its ability to act as a chelating agent makes it suitable for synthesizing metal-organic frameworks (MOFs) and coordination polymers. Recent research has shown that incorporating this compound into MOFs enhances their stability and porosity, making them ideal candidates for gas storage and catalysis applications. These findings underscore the compound's versatility across diverse scientific domains.
The chemical stability and reactivity of CAS No. 1314898-03-7 have also been extensively studied. Under standard conditions, the compound exhibits good thermal stability up to 200°C, making it suitable for high-temperature reactions. However, exposure to strong oxidizing agents can lead to decomposition products that require careful handling to ensure safety in laboratory settings.
Looking ahead, ongoing research is focused on optimizing the biological activity of 2-(Hydrazinylmethyl)benzene-1,3,5-triol. By modifying its substituents or incorporating additional functional groups, scientists aim to enhance its bioavailability and efficacy as a therapeutic agent. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this progress.
In conclusion, 2-(Hydrazinylmethyl)benzene-1,3,5-triol (CAS No. 1314898-03-7) stands as a testament to the ingenuity of modern chemistry. Its unique structure and diverse applications position it as a key player in advancing both scientific research and industrial innovation.
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